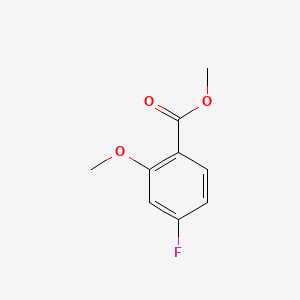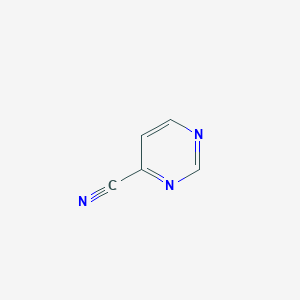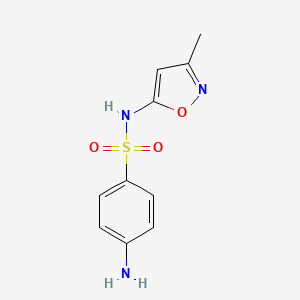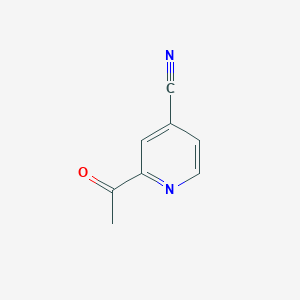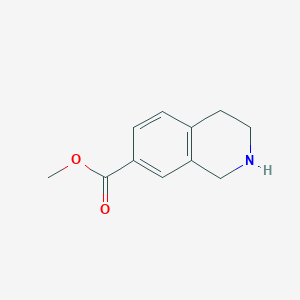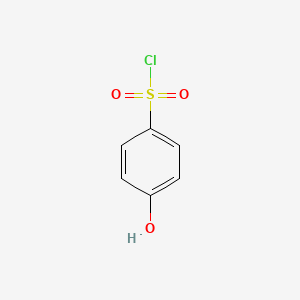
4-羟基苯磺酰氯
概述
描述
4-Hydroxybenzenesulfonyl chloride is a compound with the molecular formula C6H5ClO3S . It is a solid substance that is stored in an inert atmosphere, preferably in a freezer under -20°C . It is used in the preparation of amino acid derivatives with anticancer activity .
Molecular Structure Analysis
The molecular structure of 4-Hydroxybenzenesulfonyl chloride is represented by the linear formula C6H5ClO3S . It has a molecular weight of 192.62 .Chemical Reactions Analysis
4-Hydroxybenzenesulfonyl chloride is a thionyl chloride derivative that reacts with pyridine in the presence of a dehydrating agent to form a polyurethane .Physical And Chemical Properties Analysis
4-Hydroxybenzenesulfonyl chloride has a molecular weight of 192.62 . It is a solid substance that is stored in an inert atmosphere, preferably in a freezer under -20°C .科学研究应用
生物共轭和固体支持物的活化
4-羟基苯磺酰氯和相关化合物,如4-氟苯磺酰氯,已被用作生物与各种固体支持物的共价连接的活化剂。这些固体支持物包括官能化的聚苯乙烯微球、Sepharose珠和纤维素棒和中空纤维。这种化学对于治疗应用非常有价值,例如生物选择性地从骨髓中分离人类淋巴细胞亚群和肿瘤细胞 (Chang et al., 1992)。
化学合成和反应
类似3,5-二溴-4-羟基苯磺酰氯已被研究其独特的化学行为。例如,在与弱碱反应过程中形成“醌状磺烯”中间体是一个值得研究的领域 (Ōae & Kiritani, 1965)。此外,各种氯羟基苯磺酰衍生物已被探索用于除草剂的潜在应用,展示了多样的化学反应和光谱特性 (Cremlyn & Cronje, 1979)。
光谱和理论研究
已进行了类似4-氰基-2-甲氧基苯磺酰氯的衍生物的振动光谱研究,以了解它们的分子几何构型、HOMO-LUMO能隙和非线性光学活性。这些研究提供了关于这些分子内的电荷转移相互作用和电荷离域化的见解 (Nagarajan & Krishnakumar, 2018)。
肽合成
在肽合成中,类似邻羟基苯磺酰氯的衍生物已被用作缩合试剂。这涉及到取代芳基酯的形成和氨解作用,导致低对映化肽偶联试剂的开发,对于维持肽结构的完整性至关重要 (Cabaret & Wakselman, 1994)。
抗菌应用
已合成某些4-羟基苯磺酰氯的衍生物,并应用于棉织物上,赋予其耐久的抗菌性能。这涉及增加织物上的阴离子位点,以增强阳离子化合物(如季铵盐)的耗尽 (Son et al., 2006)。
安全和危害
4-Hydroxybenzenesulfonyl chloride is classified as a dangerous substance. It has hazard statements H314-H290, indicating that it can cause severe skin burns and eye damage, and that it may be corrosive to metals . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
作用机制
is a chemical compound with the molecular formula C6H5ClO3S . It’s a derivative of thionyl chloride and is used in the preparation of amino acid derivatives with anticancer activity . The compound is a solid and its color ranges from white to off-white .
The compound is hygroscopic, which means it absorbs moisture from the environment . This property can influence its action, efficacy, and stability. For instance, if the compound is stored in a humid environment, it might absorb water and degrade, reducing its efficacy.
属性
IUPAC Name |
4-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQZGGLHJYTXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465406 | |
| Record name | 4-HYDROXY-BENZENESULFONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybenzenesulfonyl chloride | |
CAS RN |
4025-67-6 | |
| Record name | 4-HYDROXY-BENZENESULFONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Hydroxybenzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction pathway of 4-Hydroxybenzenesulfonyl chloride with weak bases?
A1: Studies indicate that the reaction of 4-Hydroxybenzenesulfonyl chloride with weak bases likely involves the formation of a "quinoid sulfene" intermediate. This intermediate further reacts to yield a colorless precipitate, suggested to be an oligomer with a specific structure. []
Q2: What are the characteristic structural features of cyclic tetramers derived from 3,5-disubstituted 4-Hydroxybenzenesulfonyl chlorides?
A2: Research reveals that cyclic tetramers, synthesized from 3,5-disubstituted 4-Hydroxybenzenesulfonyl chlorides and tertiary amines, demonstrate conformational flexibility. This flexibility is evident from temperature-dependent 1H-NMR studies. These studies also allowed the determination of the free energies associated with the intra-annular rotation of the substituted benzene rings. [, ]
Q3: How does the nature of substituents on the benzene ring influence the properties of these cyclic tetramers?
A3: The type of substituent on the benzene ring significantly affects the conformational barrier in cyclic tetramers. This influence has been specifically evaluated in studies focusing on the relationship between structure and conformational dynamics. []
Q4: Can you describe a practical application of 4-Hydroxybenzenesulfonyl chloride in organic synthesis?
A4: 4-Hydroxybenzenesulfonyl chloride is valuable for sulfonylation reactions with amines. A one-pot procedure utilizing in situ protection and deprotection of the phenolic hydroxyl group with N,O-bis(trimethylsilyl)acetamide (BTSA) offers an efficient method for this transformation. []
Q5: Has 4-Hydroxybenzenesulfonyl chloride been explored for biological activity?
A5: While not directly explored in the provided research, derivatives of 4-Hydroxybenzenesulfonyl chloride, specifically 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives, have been synthesized and evaluated for their antidiabetic potential. These derivatives were designed to target α-amylase, α-glucosidase, and PPAR-γ. []
Q6: What were the findings of the antidiabetic study involving these chromene-6-sulfonamide derivatives?
A6: The synthesized chromene-6-sulfonamide derivatives displayed promising inhibitory activity against α-amylase, with some exhibiting IC50 values comparable to the standard drug Acarbose. They also showed potency against α-glucosidase. Additionally, some derivatives demonstrated potential PPAR-γ activity, suggesting possible benefits in insulin sensitivity and glucose metabolism. []
Q7: Were computational methods employed in this antidiabetic study?
A7: Yes, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction was performed, revealing an acceptable range of oral bioavailability, drug-likeness, and a generally safe toxicity profile for the tested derivatives. Furthermore, molecular docking simulations provided insights into the interactions of these derivatives with their target enzymes (α-amylase, α-glucosidase, and PPAR-γ), supporting their observed biological activity. []
Q8: What analytical techniques are typically used to characterize 4-Hydroxybenzenesulfonyl chloride and its derivatives?
A9: Spectroscopic techniques, particularly ultraviolet (UV) spectroscopy, are commonly employed to monitor the reactions and identify intermediates formed during the synthesis or reactions involving 4-Hydroxybenzenesulfonyl chloride. [] Additionally, 1H-NMR spectroscopy proves invaluable for characterizing cyclic tetramers derived from 3,5-disubstituted 4-Hydroxybenzenesulfonyl chlorides, especially in understanding their conformational dynamics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



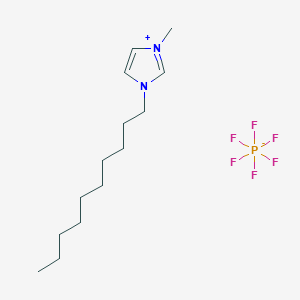
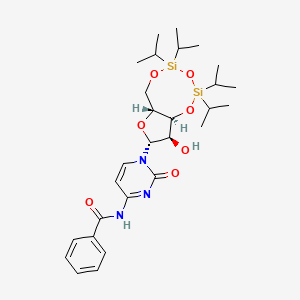



![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)
